
Salicylazobenzoic acid
Übersicht
Beschreibung
Salicylazobenzoesäure: ist eine chemische Verbindung mit der Summenformel C14H10N2O5. Sie ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung entzündlicher Darmerkrankungen wie Colitis ulcerosa . Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die sowohl Salicylsäure- als auch Benzoesäure-Einheiten umfasst, die durch eine Azo-Bindung miteinander verbunden sind.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Reagenz in der organischen Synthese verwendet, um Azo-Funktionalität in Moleküle einzuführen.
Biologie:
- Untersucht für seine Rolle bei der Modulation biologischer Pfade, insbesondere solcher, die mit Entzündungen zusammenhängen.
Medizin:
- Als therapeutisches Mittel zur Behandlung entzündlicher Darmerkrankungen wie Colitis ulcerosa und Morbus Crohn untersucht .
- Mögliche Verwendung in Arzneimittelträgersystemen aufgrund seiner Fähigkeit, aktive Metaboliten im Dickdarm freizusetzen.
Industrie:
- Wird aufgrund seiner Azo-Struktur bei der Herstellung von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Salicylazobenzoesäure beinhaltet ihren Stoffwechsel im Körper, um aktive Metaboliten wie 5-Aminosalicylsäure freizusetzen. Diese Metaboliten entfalten entzündungshemmende Wirkungen, indem sie die Produktion proinflammatorischer Zytokine hemmen und oxidativen Stress reduzieren. Die Verbindung zielt auf molekulare Pfade ab, die Cyclooxygenase (COX)-Enzyme und den nukleären Faktor kappa-light-chain-enhancer aktivierter B-Zellen (NF-κB) beinhalten, was zu einer Verringerung der Entzündung und Gewebeschädigung führt .
Wirkmechanismus
Target of Action
Salicylazobenzoic acid, similar to its parent compound salicylic acid, primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain .
Mode of Action
This compound, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby reducing inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the metabolism of arachidonic acid. The compound’s action on COX-1 and COX-2 enzymes disrupts the synthesis of prostaglandins and thromboxanes, key components of the arachidonic acid pathway . This pathway is central to inflammatory responses .
Pharmacokinetics
For instance, salicylic acid, a related compound, is rapidly absorbed and undergoes first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . It is metabolized through glucuronide formation and conjugation with glycine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, it reduces the production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain .
Biochemische Analyse
Biochemical Properties
Salicylazobenzoic acid plays a significant role in biochemical reactions, particularly in the treatment of inflammatory conditions. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . The compound inhibits the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines . This results in reduced inflammation and improved cellular function in conditions like ulcerative colitis . Furthermore, this compound affects the metabolism of cells by altering the production of reactive oxygen species (ROS) and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COX enzymes and NF-κB . By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation . Additionally, this compound binds to NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . This dual mechanism of action helps in controlling inflammation at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . Over time, this compound may degrade, leading to a reduction in its anti-inflammatory properties . Long-term studies have shown that the compound maintains its effectiveness in reducing inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound can cause toxicity, including gastrointestinal disturbances and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glucuronic acid and sulfate . The compound also interacts with enzymes like cytochrome P450, which play a role in its biotransformation . These metabolic pathways help in the detoxification and elimination of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver via the portal circulation . Within cells, the compound interacts with transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . This compound accumulates in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and NF-κB . It may also be found in the nucleus, where it can influence gene expression . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Salicylazobenzoesäure kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Salicylsäure- und Benzoesäurederivate beinhalten. Eine gängige Methode beinhaltet die Diazotierung von Salicylsäure, gefolgt von der Kupplung mit Benzoesäure. Die Reaktion erfordert typischerweise saure Bedingungen und eine temperaturgesteuerte Umgebung, um die Stabilität der Azo-Bindung zu gewährleisten.
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Salicylazobenzoesäure eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Das Verfahren umfasst eine präzise Steuerung von Reaktionsparametern wie Temperatur, pH-Wert und Reaktantenkonzentrationen, um hohe Ausbeuten und Reinheit zu erzielen. Das Endprodukt wird häufig durch Kristallisation oder chromatographische Verfahren gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Salicylazobenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktion der Azo-Bindung kann Amin-Derivate ergeben.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumdithionit oder katalytische Hydrierung werden verwendet.
Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Amin-Derivate.
Substitution: Halogenierte, nitrierte oder sulfonierte Produkte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Sulfasalazin: Enthält eine ähnliche Azo-Bindung, die Salicylsäure und Sulfapyridin miteinander verbindet. Wird bei der Behandlung entzündlicher Darmerkrankungen eingesetzt.
Olsalazin: Ein Dimer von 5-Aminosalicylsäure, das durch eine Azo-Bindung verbunden ist. Auch zur Behandlung von Colitis ulcerosa verwendet.
Balsalazid: Enthält eine Azo-Bindung, die 5-Aminosalicylsäure mit einem Trägermolekül verbindet. Wird für ähnliche therapeutische Zwecke eingesetzt.
Eindeutigkeit: Salicylazobenzoesäure ist aufgrund ihrer spezifischen Kombination von Salicylsäure- und Benzoesäure-Einheiten einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Ihre Fähigkeit, aktive Metaboliten im Dickdarm freizusetzen, macht sie besonders effektiv für die gezielte Behandlung entzündlicher Darmerkrankungen .
Biologische Aktivität
Salicylazobenzoic acid (SABA) is a compound with significant biological activity, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the various aspects of its biological activity, including synthesis, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an azo compound derived from salicylic acid and benzoic acid. The synthesis typically involves diazo coupling reactions, which create a stable azo linkage that contributes to its biological properties. The structural formula can be represented as follows:
This compound has been shown to exhibit various pharmacological activities due to the presence of both salicylic and benzoic moieties.
1. Anti-inflammatory Activity
One of the most notable biological activities of this compound is its anti-inflammatory effect. A study evaluated the anti-inflammatory properties using the human red blood cell (HRBC) membrane stabilization method, which serves as an analog for lysosomal membrane stability. The results indicated that SABA and its derivatives demonstrated significant protective effects on HRBC membranes, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound | HRBC Protection (%) | Comparison to Control (%) |
---|---|---|
SABA | 79.76 | 74.48 (Sodium Diclofenac) |
Compound A | 20.16 | - |
Compound B | 69.53 | - |
Compound C | 31.86 | - |
The results indicate that SABA exhibits a higher protective effect than many other synthesized compounds, positioning it as a potent anti-inflammatory agent.
2. Antibacterial Properties
Research has also highlighted the antibacterial activity of this compound. Its ability to inhibit bacterial growth makes it a candidate for treating infections. In vitro studies have shown that SABA can effectively reduce the viability of various bacterial strains.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 15 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that SABA may serve as an effective antibacterial agent, particularly in formulations aimed at treating skin infections or other localized bacterial conditions.
3. Therapeutic Applications in Gastrointestinal Disorders
This compound has been investigated for its efficacy in treating ulcerative colitis and Crohn's disease. Clinical studies have demonstrated that SABA is more effective than traditional treatments like salazosulfapyridine in managing symptoms associated with these inflammatory bowel diseases.
Case Study: Efficacy in Ulcerative Colitis
A clinical trial published in The Lancet reported that patients treated with this compound experienced significant improvements in symptom management compared to those receiving standard therapies. The study emphasized the compound's role in reducing inflammation and promoting mucosal healing.
The biological activity of this compound is attributed to its ability to inhibit pro-inflammatory mediators and stabilize cell membranes. The compound likely exerts its effects through:
- Inhibition of Cyclooxygenase Enzymes: Similar to other salicylic acid derivatives, SABA may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Membrane Stabilization: By protecting lysosomal membranes from lysis during inflammatory responses, SABA can mitigate tissue damage.
Eigenschaften
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
Record name | Salicylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICYLAZOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?
A1: While the exact mechanism of action of this compound (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].
Q2: How does the efficacy of this compound compare to Sulfasalazine in treating ulcerative colitis based on the available research?
A2: A study directly comparing this compound to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that this compound might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].
Q3: Are there any advantages of using this compound over Sulfasalazine for ulcerative colitis treatment?
A3: One potential advantage of this compound over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving this compound []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in this compound, which is often associated with adverse effects [].
Q4: What are the limitations of the available research on this compound?
A4: The available research on this compound, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of this compound in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.